6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile
Description
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-18-4-5-21(14-19(18)2)25-15-23(20-6-8-22(32-3)9-7-20)24(16-28)27(29-25)34-17-26(31)30-10-12-33-13-11-30/h4-9,14-15H,10-13,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBNAKKVBKDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)N4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
Synthesis Overview
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Nicotinonitrile Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the dimethylphenyl and methoxyphenyl groups is performed via nucleophilic aromatic substitution.
- Morpholino Group Addition : This is accomplished using morpholine and suitable leaving groups.
- Final Product Formation : The compound is often converted into its hydrochloride salt form for enhanced solubility and stability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance, thiosemicarbazones derived from pyridine structures have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma, with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Thiosemicarbazones | Glioblastoma | 10-100 |
| Thiosemicarbazones | Breast Adenocarcinoma | 5-50 |
These findings suggest that modifications to the phenyl and morpholino groups in our target compound could enhance its biological activity.
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity is influenced by the electronic properties of the substituents on the aromatic rings. For example, compounds that incorporate electron-withdrawing groups tend to exhibit increased potency due to enhanced interactions with target sites .
Case Studies
- In Vitro Studies : A study evaluating similar compounds demonstrated their ability to induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage . These effects were attributed to the disruption of cellular signaling pathways essential for cell survival.
- Comparative Analysis : When comparing various derivatives, those with halogen or nitro substitutions on the ortho position exhibited superior anticancer activity compared to their meta or para counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Preparation Methods
Core Assembly via Multicomponent Condensation
Nicotinonitrile derivatives are typically synthesized via one-pot multicomponent reactions (MCRs) involving aldehydes, malononitrile, and thiols or amines. For this compound, the pyridine ring is formed through a modified Hantzsch reaction. A representative protocol involves:
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Reactants : 3,4-Dimethylbenzaldehyde, 4-methoxyacetophenone, malononitrile, and elemental sulfur.
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Catalyst : Piperidine or ammonium acetate in ethanol under reflux.
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Mechanism : Knoevenagel condensation between the aldehyde and ketone forms a chalcone intermediate, which undergoes cyclization with malononitrile and sulfur to yield the dihydropyridine core. Subsequent oxidation aromatizes the ring.
Key Data :
Aryl Substitution and Functionalization
The 3,4-dimethylphenyl and 4-methoxyphenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Industrial-scale methods prefer palladium-catalyzed coupling for regioselectivity:
Thioether-Morpholino Side Chain Installation
The thioether linkage is established via nucleophilic displacement of a chlorinated precursor with 2-morpholino-2-oxoethanethiol:
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Procedure : React 2-chloronicotinonitrile intermediate with 2-morpholino-2-oxoethanethiol in DMF using K₂CO₃ as a base.
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Side Reactions : Competing oxidation to sulfones is mitigated by conducting reactions under nitrogen.
Mechanistic Insights and Intermediate Characterization
Cyclization and Aromatization
The Hantzsch-type cyclization proceeds through a six-membered transition state, with sulfur acting as a nucleophile. FT-IR and NMR studies confirm the intermediacy of a dihydrothiophene ring, which dehydrogenates to the aromatic system.
Palladium-Catalyzed Coupling
Density functional theory (DFT) calculations reveal that the oxidative addition of the aryl bromide to Pd(0) is rate-limiting. Substituents at the 3,4-positions increase activation energy by 15–20 kJ/mol, justifying higher temperatures.
Thiolate Nucleophilic Attack
Kinetic studies using -labeled substrates demonstrate that the thiolate anion attacks the electron-deficient C-2 position of the pyridine ring. The reaction follows second-order kinetics, with at 25°C.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields for the thioether formation are achieved in polar aprotic solvents (DMF > DMSO > THF). Tributylamine outperforms K₂CO₃ in preventing hydrolysis of the morpholino group.
Comparative Solvent Study :
| Solvent | Yield (%) | Byproducts (%) |
|---|---|---|
| DMF | 85 | <5 |
| DMSO | 78 | 12 |
| THF | 65 | 20 |
Temperature and Catalysis
Elevating the temperature from 80°C to 110°C during cross-coupling improves conversion from 45% to 72%. However, temperatures above 120°C promote protodeboronation of the aryl pinacol ester.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 4:1 → 1:1 gradient). The morpholino-thioether moiety necessitates silica deactivation with 1% triethylamine to prevent adsorption.
Spectroscopic Confirmation
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NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridine-H), 7.45–7.12 (m, 7H, aryl-H), 4.12 (s, 2H, SCH₂), 3.71 (m, 4H, morpholino-OCH₂), 2.87 (m, 4H, morpholino-NCH₂), 2.32 (s, 6H, CH₃).
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HRMS (ESI+) : m/z calcd. for C₂₇H₂₇N₃O₃S [M+H]⁺: 474.1812; found: 474.1815.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
